molecular formula C15H9BrN2O2 B1269296 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 5109-98-8

6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No. B1269296
CAS RN: 5109-98-8
M. Wt: 329.15 g/mol
InChI Key: WNXWWXFTFGLCEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves the Buchwald–Hartwig amination, starting from 6-bromoquinoline precursors, which themselves are obtained from intramolecular cyclization reactions. This method provides a pathway to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with yields ranging from 60–88% (Bonacorso et al., 2018).

Molecular Structure Analysis

The detailed structure of related complexes has been elucidated using X-ray diffraction, revealing various intermolecular interactions. These findings help in understanding the molecular structure of quinoline derivatives and their interactions at the atomic level (Xu et al., 2014).

Chemical Reactions and Properties

One key reaction involving bromoquinoline derivatives is the cross-coupling reaction, which can lead to substituted quinolines. This forms the basis for further synthesis of complex heterocyclic compounds, demonstrating the compound's versatility in chemical reactions (Trécourt et al., 1995).

Physical Properties Analysis

The synthesis and application of a novel bromoquinolinium reagent for analyzing carboxylic acids highlight the physical properties of bromoquinoline derivatives. These properties are essential for their application in analytical chemistry, especially in high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) (Mochizuki et al., 2013).

Chemical Properties Analysis

The bromination of quinoline derivatives has been studied, with findings showing that certain derivatives can be selectively brominated under specific conditions. This research provides insight into the reactivity and chemical behavior of bromoquinoline compounds, contributing to our understanding of their chemical properties (Ukrainets et al., 2009).

Scientific Research Applications

Chemical Synthesis and Derivatization

  • 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid is used in various chemical syntheses. For example, it is utilized in the bromination of ethyl esters of 6- and 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. The positioning of bromination depends on the substituents involved (Moẑek & Šket, 1994).

Pharmaceutical Intermediate

  • This compound serves as an intermediate in the large-scale manufacturing of anticancer agents. An example is its use in the synthesis of thymitaq, an anticancer drug, where it undergoes a two-step chemical process involving bromoquinazolinone formation and Ullman-like coupling (Malmgren et al., 2008).

Material Science and Photophysics

  • In material science, brominated hydroxyquinoline, a related compound, is used as a photolabile protecting group for carboxylic acids. It exhibits significant sensitivity to multiphoton-induced photolysis, which is vital for in vivo applications (Fedoryak & Dore, 2002).

Antimicrobial Applications

  • Derivatives of this compound, such as N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) compounds, have been synthesized and tested for their antibacterial activity against various bacteria, indicating potential applications in developing new antibacterial agents (Singh et al., 2010).

Biomolecular Interactions

  • Some derivatives are known for their strong interactions with biomolecules like ct-DNA, which can be attributed to π-stacking and/or hydrogen-bonding interactions. This indicates potential applications in biochemistry and molecular biology (Bonacorso et al., 2018).

Safety and Hazards

The safety information available indicates that “6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWWXFTFGLCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353926
Record name 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5109-98-8
Record name 6-bromo-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo isatin (5 g, 20.5 mmol) and 2-acetylpyridine (2.5 g, 20.5 mmol) in aqueous KOH (1.2 g, 33%) was added EtOH until a solution formed. The mixture was refluxed over night. The reaction mixture was neutralized with HOAc (50%) and filtered. The solid was resuspended in EtOH and filtered to give the title compound (5.5 g). LC: 1.66 and MH+: 329.
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